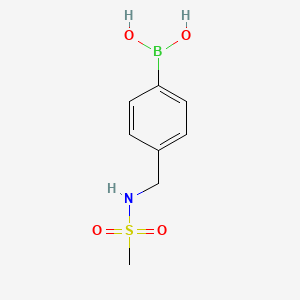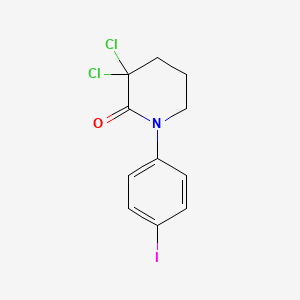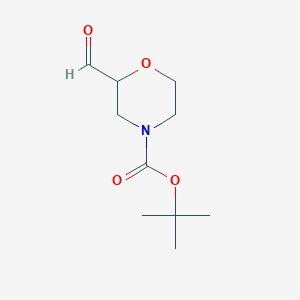![molecular formula C21H17NaO5S B1592938 Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate CAS No. 62625-29-0](/img/structure/B1592938.png)
Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This includes details like the compound’s melting point, boiling point, solubility, and spectral properties. It can also include its stability under various conditions and its reactivity with common reagents.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study describes the synthesis of a novel series of compounds related to the chemical structure of interest, indicating potential biological activity. These compounds were synthesized using ultrasonic mediated N-alkylation and evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
Microwave-Assisted Synthesis and Anti-Microbial Activity
- Another research explored the microwave-assisted synthesis of similar compounds. This study highlighted the potential of these compounds as anti-microbial agents, particularly in their anti-bacterial and anti-fungal activities (Ahmad et al., 2011).
Structural and Catalytic Studies
- The crystal structure, spectroscopic, and thermal stability of a compound closely related to the chemical were studied. This research provides insights into the structural properties that could influence the compound's reactivity and stability (Kula et al., 2007).
- Another study focused on the catalytic activity of similar compounds, particularly in the field of phase-transfer catalysis. This research could be relevant for understanding the catalytic potential of the chemical structure (Yang & Huang, 2007).
Polymerization Applications
- Research on alkali-metal compounds stabilized by aryloxo groups, which are structurally similar to the chemical of interest, revealed their efficiency in initiating the ring-opening polymerization of l-lactide. This suggests potential applications in polymer chemistry (Jie et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal.
Zukünftige Richtungen
This involves discussing potential future research directions. This could include potential applications, interesting reactions, or areas where further study is needed.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
CAS-Nummer |
62625-29-0 |
|---|---|
Produktname |
Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate |
Molekularformel |
C21H17NaO5S |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
FMKJVYROEYMYFV-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+] |
Andere CAS-Nummern |
62625-29-0 |
Verwandte CAS-Nummern |
1733-12-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



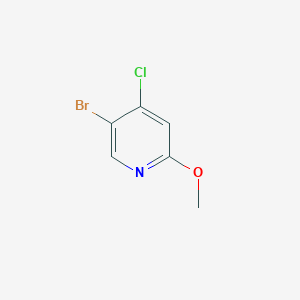
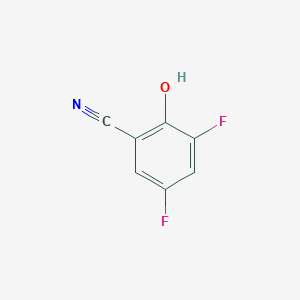
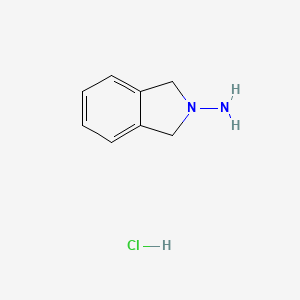
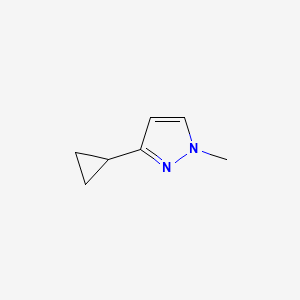
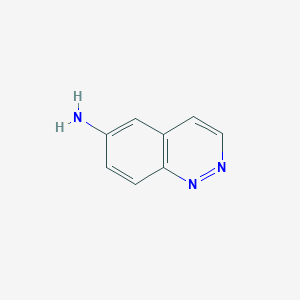
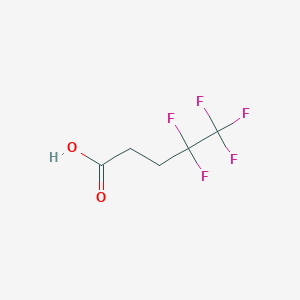
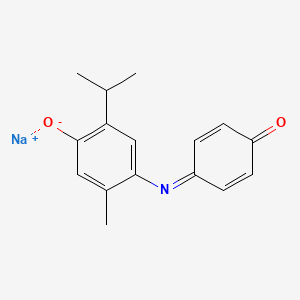
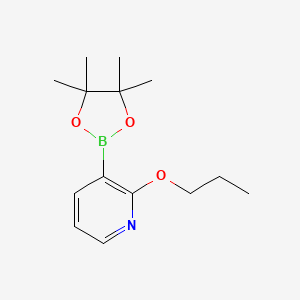
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)

